7-Fluoroquinazolin-4(3H)-one
Overview
Description
7-Fluoroquinazolin-4(3H)-one is a fluorinated quinazolinone derivative, a class of compounds known for their diverse pharmacological activities. The presence of a fluorine atom in the quinazolinone structure can significantly influence the biological activity and physical properties of these molecules .
Synthesis Analysis
The synthesis of fluorinated quinazolinones can be achieved through various methods. One approach involves the cyclization of 2-amino-4-fluoro benzoic acid with urea, followed by chlorination and nucleophilic substitution to yield 2-chloro-N,N-diethyl-7-fluoroquinazolin-4-amine with a total yield of 51% . Another method for synthesizing 7-fluoroquinazolin-4-one starts from 2,4-difluorobenzoic acid, proposing a convenient route to these compounds . Additionally, organocatalytic synthesis has been employed to produce 7-chloroquinoline-1,2,3-triazoyl carboxamides, which, while not directly 7-fluoroquinazolin-4(3H)-one, demonstrate the versatility of quinazolinone synthesis .
Molecular Structure Analysis
The molecular structure of 7-fluoroquinazolin-4(3H)-one derivatives is characterized by the presence of a fluorine atom, which can significantly affect the molecule's interaction with biological targets. For instance, the interaction of 7-fluoro-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one with lysozyme has been studied using various spectrophotometric methods, circular dichroism, and NMR, highlighting the importance of fluorine in these interactions .
Chemical Reactions Analysis
Fluorinated quinazolinones can undergo various chemical reactions, which are essential for creating pharmacologically active derivatives. For example, the synthesis of hybrid molecules combining fluoroquinolone fragments with triazolopyrimidines through azide-alkyne cycloaddition demonstrates the reactivity of these compounds and their potential for creating new therapeutic agents .
Physical and Chemical Properties Analysis
The introduction of fluorine into the quinazolinone ring can alter the physical and chemical properties of these compounds, such as their pKa values, and can influence their metabolic pathways. The fluorine atom can also enhance the lipophilicity and stability of the molecule, which is beneficial for drug development . The cytotoxicity of these compounds has been evaluated using cancer cell lines, indicating their potential as anticancer agents .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Approaches 7-Fluoroquinazolin-4(3H)-one and its derivatives are synthesized through various methods, contributing significantly to the field of medicinal and organic chemistry. Zhou et al. (2019) demonstrated a rapid synthetic method for compounds derived from 7-fluoroquinazolin-4(3H)-one, emphasizing its importance as an intermediate in small molecule anticancer drugs (Zhou et al., 2019). Layeva et al. (2007) provided methods for synthesizing fluoroquinazolinones, including a method for 7-fluoroquinazolin-4-one from 2,4-difluorobenzoic acid (Layeva et al., 2007).
Chemical Interactions and Studies Hemalatha et al. (2016) focused on the interaction of a 7-fluoro-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one derivative with lysozyme, providing insights into the significance of fluorine in the molecule through spectrophotometric, circular dichroism, and NMR studies (Hemalatha et al., 2016). Singh et al. (2010) performed an NMR analysis of nitration products of fluoroquinazoline, highlighting the specific chemical interactions and positions of nitration in the molecule (Singh et al., 2010).
Biological and Pharmacological Activities
Anticancer Properties A series of novel 2,3-dihydroquinazolin-4(1H)-ones were synthesized and characterized, with studies indicating moderate to good anticancer activities. The optical and electrochemical properties of these compounds were explored, along with their interaction with solvents and quantum yield measurements (Kamble et al., 2017). Zayed et al. (2018) discussed fluoroquinazolinones as dual inhibitors of EGFR kinase and tubulin polymerization, exhibiting significant antitumor activity and providing insights into their potential mechanism of action through molecular docking simulations (Zayed et al., 2018).
Antifungal and Antimicrobial Activities Xu et al. (2007) synthesized novel s-substituted fluoroquinazoline derivatives with demonstrated antifungal activities, providing insights into their mechanism of action against fungal growth (Xu et al., 2007). Senthilkumar et al. (2009) synthesized and evaluated novel fluoroquinolones for their antimycobacterial activities, providing evidence of their effectiveness against various strains of Mycobacterium tuberculosis (Senthilkumar et al., 2009).
Other Pharmacological Activities Gupta et al. (2011) designed and synthesized novel quinazoline derivatives, assessing their potential as anticonvulsant agents through in vivo activity models (Gupta et al., 2011). Embrechts et al. (2018) identified a novel series of 2,4-diaminoquinazolines as dual Toll-like receptor modulators, showing promise in the treatment of Hepatitis B Virus (Embrechts et al., 2018).
Safety And Hazards
The compound is classified as having acute toxicity (Category 4, Oral), causing skin irritation (Category 2), eye irritation (Category 2), and specific target organ toxicity (single exposure, respiratory tract irritation, Category 3) . The safety data sheet recommends avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
7-fluoro-3H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-5-1-2-6-7(3-5)10-4-11-8(6)12/h1-4H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCORZHJVTZIZFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426989 | |
Record name | 7-Fluoroquinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoroquinazolin-4(3H)-one | |
CAS RN |
16499-57-3 | |
Record name | 7-Fluoroquinazolin-4(3H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16499-57-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Fluoroquinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-FLUOROQUINAZOLIN-4(3H)-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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